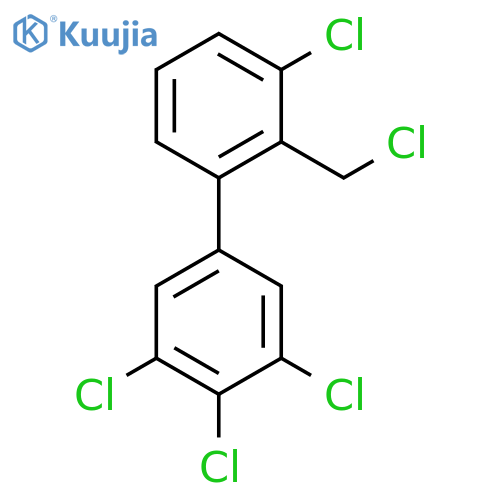Cas no 1361664-96-1 (2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenyl)

1361664-96-1 structure
商品名:2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenyl
CAS番号:1361664-96-1
MF:C13H7Cl5
メガワット:340.459678888321
CID:4991264
2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenyl 化学的及び物理的性質
名前と識別子
-
- 2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenyl
-
- インチ: 1S/C13H7Cl5/c14-6-9-8(2-1-3-10(9)15)7-4-11(16)13(18)12(17)5-7/h1-5H,6H2
- InChIKey: WPNGGPAZNBCDAA-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1CCl)C1C=C(C(=C(C=1)Cl)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 260
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 6.4
2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenyl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011010790-1g |
2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenyl |
1361664-96-1 | 97% | 1g |
1,475.10 USD | 2021-07-04 | |
| Alichem | A011010790-500mg |
2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenyl |
1361664-96-1 | 97% | 500mg |
798.70 USD | 2021-07-04 | |
| Alichem | A011010790-250mg |
2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenyl |
1361664-96-1 | 97% | 250mg |
494.40 USD | 2021-07-04 |
2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenyl 関連文献
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
4. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
1361664-96-1 (2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenyl) 関連製品
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
